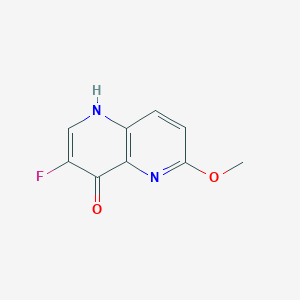

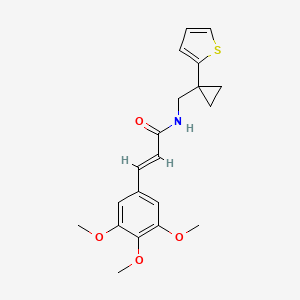

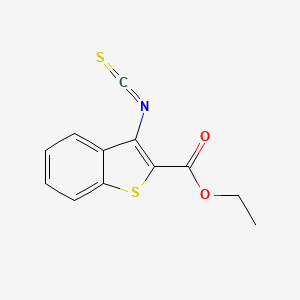

(E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Solar Cell Applications

(E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is utilized in the development of organic sensitizers for solar cells. These sensitizers, designed at a molecular level, have shown significant efficiency in converting photons to current when anchored onto TiO2 film. Such advancements represent a leap in solar cell technology, particularly in terms of energy conversion efficiency (Kim et al., 2006).

Synthesis and Structure

The compound's synthesis and structural properties have been a subject of study, contributing valuable insights into the field of organic chemistry. Research on similar structures, like 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been instrumental in understanding its molecular configuration through methods like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Anticancer Research

This chemical has also been linked to anticancer research. Derivatives of acrylamides, like 2-anilinopyridine-3-acrylamides, have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Such research provides a new avenue for developing potential anticancer agents (Kamal et al., 2014).

DNA-Binding Applications

A cationic polythiophene derivative, closely related to the queried compound, has been synthesized and investigated for its ability to bind DNA. This research opens up potential uses in gene delivery and theranostics (Carreon et al., 2014).

Crystal Structure Analysis

Understanding the crystal structure of compounds similar to (E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is crucial in comprehending its chemical properties. Research on the crystal structure of related compounds aids in this understanding, providing a foundation for further applications (Penthala et al., 2014).

Chiral Stationary Phases

The synthesis and characterization of acrylamide derivatives have been explored for their potential application as chiral stationary phases in chromatography. This area of study is crucial for the pharmaceutical industry, where enantioselective separation is vital (Tian et al., 2010).

Antimicrobial Agents

Research into polyacrylamides derived from compounds like the one has shown promise in antimicrobial applications. Such studies contribute significantly to the development of new antimicrobial agents, which is crucial in combating drug-resistant bacteria and fungi (Boopathy et al., 2017).

Corrosion Inhibition

Acrylamide derivatives are being studied for their role in corrosion inhibition. Understanding how these compounds interact with materials like copper in acidic environments is vital for industries that rely on metal preservation (Abu-Rayyan et al., 2022).

Eigenschaften

IUPAC Name |

(E)-N-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-23-15-11-14(12-16(24-2)19(15)25-3)6-7-18(22)21-13-20(8-9-20)17-5-4-10-26-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,21,22)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPPCRWCTSZEQK-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B3006690.png)

![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)

![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole](/img/structure/B3006700.png)

![5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3006701.png)

![Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3006705.png)